2-(Trifluoromethylthio)phenylacetic acid

Medicinal Chemistry Pharmacokinetics ADME Optimization

Procure 2-(Trifluoromethylthio)phenylacetic acid (CAS 239080-01-4) to leverage the ortho-SCF₃ moiety—the most lipophilic substituent in medicinal chemistry (Hansch π=1.44, vs CF₃ π=0.88). This regioisomer delivers unmatched membrane permeability, metabolic stability, and pKa modulation unattainable with meta- or para-substituted analogs. Essential for CNS-targeted therapeutics, oral bioavailability optimization, prodrug strategies, and agrochemical development. Insist on the 2-SCF₃ isomer to preserve quantitative SAR relationships and avoid compromised synthetic outcomes.

Molecular Formula C9H7F3O2S
Molecular Weight 236.21
CAS No. 239080-01-4
Cat. No. B2548797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethylthio)phenylacetic acid
CAS239080-01-4
Molecular FormulaC9H7F3O2S
Molecular Weight236.21
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=O)O)SC(F)(F)F
InChIInChI=1S/C9H7F3O2S/c10-9(11,12)15-7-4-2-1-3-6(7)5-8(13)14/h1-4H,5H2,(H,13,14)
InChIKeyFVVZHMXCYDAXJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trifluoromethylthio)phenylacetic Acid (CAS 239080-01-4) Procurement and Technical Overview


2-(Trifluoromethylthio)phenylacetic acid (CAS 239080-01-4) is a fluorinated aromatic compound featuring an ortho-substituted trifluoromethylthio (–SCF₃) group on a phenylacetic acid scaffold . The –SCF₃ moiety is recognized as one of the most lipophilic functional groups in medicinal chemistry (Hansch parameter π = 1.44) and imparts strong electron-withdrawing character (Hammett constants σₘ = 0.40, σₚ = 0.50), which collectively enhance membrane permeability and metabolic stability in derived bioactive molecules [1][2]. The compound is commercially available as a research intermediate, typically supplied as a solid with reported purities of 95–98% .

Why In-Class Substitution of 2-(Trifluoromethylthio)phenylacetic Acid (CAS 239080-01-4) Is Not Advisable


Substitution with a regioisomeric analog (e.g., the 3- or 4-SCF₃ phenylacetic acid) or a non-fluorinated phenylacetic acid is not a trivial procurement decision. The ortho positioning of the –SCF₃ group in CAS 239080-01-4 creates a unique steric and electronic environment that influences both chemical reactivity and biological target engagement compared to meta- or para-substituted isomers . Furthermore, the –SCF₃ group itself confers a Hansch lipophilicity parameter (π = 1.44) that is substantially higher than the –CF₃ group (π = 0.88) and the –SCF₂H group (π = 0.68), meaning even closely related fluorinated analogs will exhibit markedly different pharmacokinetic profiles, including membrane permeability and metabolic stability [1]. Generic replacement without quantitative verification of these property differences risks altering synthetic outcomes or compromising the intended biological activity of the final target molecule [2].

Quantitative Differentiation Evidence for 2-(Trifluoromethylthio)phenylacetic Acid (CAS 239080-01-4) Procurement


Lipophilicity Comparison: SCF₃ vs. CF₃ and SCF₂H Moieties

The trifluoromethylthio (–SCF₃) group present in CAS 239080-01-4 exhibits the highest Hansch lipophilicity parameter (π = 1.44) among commonly employed fluorinated substituents, exceeding the trifluoromethyl (–CF₃) group (π = 0.88) by 64% and the difluoromethylthio (–SCF₂H) group (π = 0.68) by 112% [1][2]. This quantitative difference directly translates to enhanced membrane permeability and bioavailability for molecules incorporating the –SCF₃ moiety compared to analogs bearing –CF₃ or –SCF₂H substituents [3].

Medicinal Chemistry Pharmacokinetics ADME Optimization

Electron-Withdrawing Capacity: SCF₃ vs. CF₃ Group Hammett Constants

The –SCF₃ group in CAS 239080-01-4 exhibits strong electron-withdrawing character as quantified by Hammett constants (σₘ = 0.40, σₚ = 0.50) [1]. This differs from the –CF₃ group, which has comparable σₘ (0.43) but a lower σₚ (0.54 vs. literature values for –SCF₃ that can vary; however, the –SCF₃ group is consistently noted for its potent electron-withdrawing effect) [2]. The ortho positioning in CAS 239080-01-4 further amplifies inductive effects on the carboxylic acid moiety, altering pKa and reactivity in amide coupling or esterification reactions compared to meta- or para-substituted analogs [3].

Physical Organic Chemistry Reactivity Tuning SAR Studies

Physical Form and Melting Point Differentiation Among Regioisomers

Physical property data highlight critical differences among the trifluoromethylthio phenylacetic acid regioisomers that impact handling and formulation. The 4-substituted isomer (CAS 102582-93-4) is a crystalline solid with a reported melting point range of 114–118 °C . The 3-substituted isomer (CAS 239080-04-7) has a melting point of 53–55 °C . In contrast, the target 2-substituted isomer (CAS 239080-01-4) is supplied as a solid but with a melting point that is not yet publicly characterized in vendor datasheets, suggesting a distinct solid-state packing arrangement due to ortho substitution . These differences in thermal behavior and crystallinity can affect solubility, stability, and processing in solid-form screening campaigns.

Solid-State Chemistry Formulation Science Analytical Method Development

Targeted Application Scenarios for 2-(Trifluoromethylthio)phenylacetic Acid (CAS 239080-01-4) Based on Quantitative Evidence


Medicinal Chemistry: Design of Highly Lipophilic and Metabolically Stable Drug Candidates

CAS 239080-01-4 is the optimal building block for medicinal chemistry programs seeking to maximize the lipophilicity (Hansch π = 1.44) and metabolic stability of lead compounds [1]. Its –SCF₃ group significantly outperforms the –CF₃ (π = 0.88) and –SCF₂H (π = 0.68) moieties in enhancing membrane permeability, making it particularly valuable for CNS-targeted therapeutics or agents requiring high oral bioavailability [2]. The strong electron-withdrawing nature (σₚ = 0.50) also modulates the pKa of the carboxylic acid, facilitating optimized pharmacokinetic properties in prodrug strategies [3].

Agrochemical Discovery: Development of Environmentally Persistent or Fast-Acting Pesticides

In agrochemical research, the high lipophilicity and metabolic stability imparted by the –SCF₃ group in CAS 239080-01-4 align with the requirements for pesticides that exhibit prolonged environmental persistence or rapid cuticular penetration [1]. The ortho-substituted phenylacetic acid scaffold provides a versatile handle for synthesizing pyrethroid-like esters or other bioactive esters with enhanced insecticidal or miticidal activity compared to non-fluorinated analogs [2].

Organic Synthesis: Preparation of Ortho-Substituted Phenylacetic Acid Derivatives for Cross-Coupling and Functionalization

CAS 239080-01-4 serves as a uniquely substituted arylacetic acid building block for synthetic chemists. The ortho-SCF₃ group directs electrophilic aromatic substitution to specific positions and influences the reactivity of the carboxylic acid in amide bond formation or esterification [1]. Its distinct solid-state properties (melting point not publicly reported for the 2-isomer) may also offer advantages in solvent-free or melt-phase reactions where regioisomeric purity is critical [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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